1-(2-Iodobenzoyl)piperidin-4-amine
Overview
Description
1-(2-Iodobenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C12H16ClIN2O and a molecular weight of 366.63 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
It’s known that piperidine derivatives can affect a wide range of biological activities .
Pharmacokinetics
The molecular weight of the compound is 36663 , which could potentially influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been found to have a wide range of pharmacological activities .
Action Environment
The physical properties such as melting point, boiling point, and density of the compound could potentially be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
1-(2-Iodobenzoyl)piperidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound’s interaction with PKB is ATP-competitive, meaning it competes with ATP for binding to the enzyme, thereby inhibiting its activity. This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PKB affects the PI3K-Akt-mTOR signaling pathway, which is involved in cell growth, protein synthesis, and survival . By inhibiting this pathway, the compound can reduce cell proliferation and induce apoptosis in cancer cells. Additionally, it may affect gene expression by altering the activity of transcription factors regulated by PKB.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of PKB, preventing ATP from binding and activating the enzyme . This inhibition leads to decreased phosphorylation of downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in cell proliferation, protein translation, and survival . The compound’s effects on gene expression are mediated through its impact on transcription factors regulated by PKB.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . This rapid clearance can limit its long-term effects, but it also suggests that the compound may need to be administered frequently or in combination with other agents to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PKB and reduce tumor growth without causing significant toxicity . At higher doses, it may cause adverse effects, such as toxicity to normal cells and tissues. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, as rapid clearance may reduce its therapeutic effects . Understanding these metabolic pathways is crucial for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific transporters and distributed to target tissues where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
The synthesis of 1-(2-Iodobenzoyl)piperidin-4-amine typically involves the reaction of 2-iodobenzoyl chloride with piperidin-4-amine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(2-Iodobenzoyl)piperidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of a corresponding ketone, while reduction can yield an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Iodobenzoyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(2-Iodobenzoyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-Benzoylpiperidin-4-amine: Lacks the iodine atom, which may affect its reactivity and biological activity.
1-(2-Bromobenzoyl)piperidin-4-amine: Contains a bromine atom instead of iodine, which can lead to different chemical and biological properties.
1-(2-Chlorobenzoyl)piperidin-4-amine: Contains a chlorine atom, which may also influence its reactivity and applications.
The presence of the iodine atom in this compound makes it unique and potentially more reactive in certain chemical reactions, providing opportunities for the synthesis of novel compounds and exploration of new biological activities.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-iodophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXGWLILMCUYFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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